molecular formula C14H8N2O5S B2959058 5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione CAS No. 1103723-39-2

5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione

Cat. No. B2959058
CAS RN: 1103723-39-2
M. Wt: 316.29
InChI Key: JDLCFBRHUOWHRN-KPKJPENVSA-N
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Description

The compound seems to be a derivative of furan and thiazolidine diones. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazolidinedione, also known as glitazones, are a class of medications used in the treatment of diabetes .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5-aryl-2-furane carbaldehydes have been synthesized in three-component cyclization with urea or thiourea and furoilacetic ester .

Scientific Research Applications

Structural and Molecular Analysis

  • The compound has been characterized using various spectroscopic methods and X-ray powder diffraction (XRPD) studies. These analyses provide insights into its molecular structure and solid-state formation, essential for understanding its potential applications in various fields, including material science and drug design (Rahmani et al., 2017).

Antihyperglycemic Activity

  • Thiazolidinedione derivatives, including those with similar structures, have been used as antihyperglycemic agents. Studies on N-substituted derivatives show promising results in reducing blood glucose levels, which could be significant in diabetes treatment and management (Mahapatra et al., 2016).

Anticancer Activity

  • Certain derivatives have been investigated for their potential in inhibiting breast cancer cell growth. The compound's structure may contribute to its cytotoxic properties, making it a candidate for further exploration in cancer research (Uwabagira & Sarojini, 2019).

Inhibition of Growth Factor Receptors

  • Derivatives of the compound have been identified as inhibitors of insulin-like growth factor-1 receptor (IGF-1R), a receptor critical for cell proliferation and survival. This discovery opens avenues for developing new therapeutic agents targeting IGF-1R in various diseases, including cancer (Liu et al., 2010).

Hypoglycemic and Antidiabetic Properties

  • The compound's derivatives have been evaluated for hypoglycemic activity, showing significant potential in diabetes management. Their interaction with the peroxisome proliferator-activated receptor-γ (PPARγ) and other molecular targets related to glucose metabolism is of particular interest (Kumar et al., 2021).

Antimicrobial Properties

  • The compound and its derivatives have shown promising results in antimicrobial studies. This could be highly beneficial in developing new antibiotics or antiseptic agents, especially given the increasing resistance to current drugs (Prakash et al., 2011).

Pharmacological Profile Determination

  • Computational approaches have been used to predict the pharmacological profile of derivatives, indicating their potential as drug candidates. This includes studies on protein binding, enzyme inhibition, and drug target interactions, which are crucial in the early stages of drug discovery (Sakib et al., 2021).

Endothelial Cell Activation and Angiogenesis

  • Some derivatives have been found to influence endothelial cell activation and angiogenesis, suggesting their potential use in treating cardiovascular diseases and promoting wound healing (Rudnicki et al., 2016).

Antibacterial Activity

  • Various derivatives have shown antibacterial activity, particularly against Gram-positive bacterial strains. This suggests their potential use in treating bacterial infections, especially those resistant to traditional antibiotics (Paiva et al., 2018).

DNA Topoisomerase Inhibition and Apoptosis Induction

  • Thiazacridine derivatives, related to the compound, have shown activity in inhibiting DNA topoisomerase I and inducing apoptosis in cancer cells. This finding is significant for cancer therapy, as it opens new avenues for drug development (Barros et al., 2013).

properties

IUPAC Name

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5S/c17-13-12(22-14(18)15-13)7-10-5-6-11(21-10)8-1-3-9(4-2-8)16(19)20/h1-7H,(H,15,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLCFBRHUOWHRN-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

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